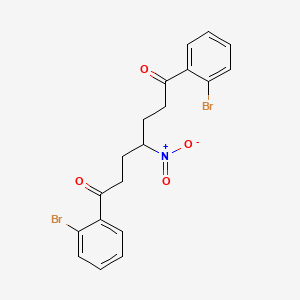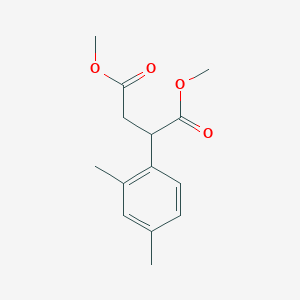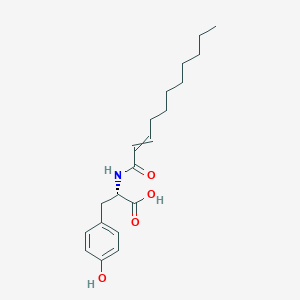
N-Undec-2-enoyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Undec-2-enoyl-L-tyrosine is a compound that combines an unsaturated fatty acid chain with the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the fatty acid and amino acid moieties allows for unique interactions and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Undec-2-enoyl-L-tyrosine typically involves the coupling of undec-2-enoic acid with L-tyrosine. This can be achieved through standard peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the esterification of undec-2-enoic acid with L-tyrosine, offering a more environmentally friendly and efficient approach .
Análisis De Reacciones Químicas
Types of Reactions
N-Undec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-2-enoyl chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Aplicaciones Científicas De Investigación
N-Undec-2-enoyl-L-tyrosine has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Undec-2-enoyl-L-tyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The tyrosine moiety can participate in hydrogen bonding and aromatic interactions with proteins, potentially modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
N-Fatty acyl-L-tyrosines: Compounds with different fatty acid chains.
N-Lipoyl-L-tyrosine methyl esters: Compounds with a lipoyl group instead of an undec-2-enoyl group.
Uniqueness
N-Undec-2-enoyl-L-tyrosine is unique due to its specific combination of an unsaturated fatty acid chain and the amino acid tyrosine. This combination allows for unique interactions with biological membranes and proteins, making it a valuable compound for various applications .
Propiedades
Número CAS |
825637-83-0 |
|---|---|
Fórmula molecular |
C20H29NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(undec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h9-14,18,22H,2-8,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
Clave InChI |
XKYDBINPFTVXEX-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


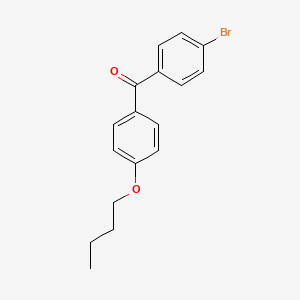
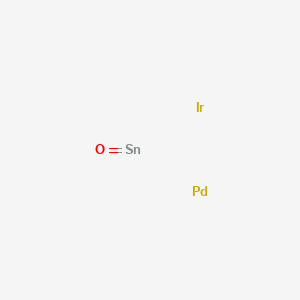
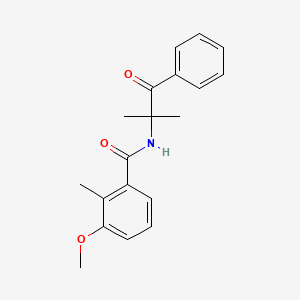
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
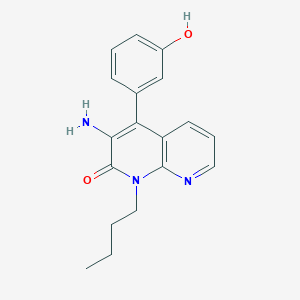
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
